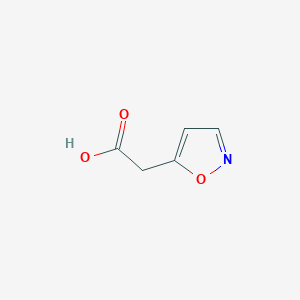

5-Isoxazoleacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1,2-oxazol-5-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c7-5(8)3-4-1-2-6-9-4/h1-2H,3H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFWVJKTSSNQMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Isoxazoleacetic Acid Scaffolds

Total Synthesis Approaches to the 5-Isoxazoleacetic Acid Ring System

The construction of the isoxazole (B147169) ring is the foundational step in the synthesis of this compound. Various strategies have been developed, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.

Cyclization Reactions for Isoxazole Ring Formation Relevant to this compound

Intramolecular cyclization reactions provide a powerful means to construct the isoxazole ring. These methods typically involve the formation of a key N-O bond from a linear precursor.

One effective strategy involves the one-pot oxidation and cyclization of propargylamines. organic-chemistry.orgnih.gov This method utilizes an oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), to convert the propargylamine (B41283) to an oxime intermediate. In the presence of a copper(I) chloride catalyst, the oxime undergoes intramolecular cyclization to yield the isoxazole ring. organic-chemistry.org This approach is notable for its operational simplicity and compatibility with a wide range of functional groups. organic-chemistry.orgnih.gov The Z-isomer of the oxime intermediate is observed to cyclize more readily, and the copper catalyst facilitates the isomerization of the E-isomer, ensuring high conversion to the final isoxazole product. organic-chemistry.org For the synthesis of a this compound precursor, a propargylamine with an appropriate substituent at the terminal alkyne position would be required.

Another modern approach is the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride. rsc.org This reaction proceeds in the presence of a base like triethylamine (B128534) and allows for the facile synthesis of structurally diverse 5-(perfluoroalkyl)isoxazole derivatives. rsc.org Adapting this method for this compound would involve starting with a vinyl azide (B81097) substrate carrying a precursor to the acetic acid moiety.

Table 1: Cyclization Reactions for Isoxazole Synthesis

| Method | Starting Materials | Key Reagents/Catalysts | Product Type | Typical Yields | Reference |

|---|---|---|---|---|---|

| Oxidation/Cyclization | Propargylamines | m-CPBA, CuCl | 5-Substituted or 3,5-disubstituted isoxazoles | Good to Excellent | organic-chemistry.org |

| Denitrogenative Cyclization | Vinyl azides | Trifluoroacetic anhydride, NEt3 | Polysubstituted 5-(trifluoromethyl)isoxazoles | Not specified | rsc.org |

1,3-Dipolar Cycloaddition Strategies in the Synthesis of this compound Derivatives

The [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile (an alkyne or alkene) is one of the most fundamental and widely used methods for synthesizing isoxazole rings. edu.krdresearchgate.net This reaction is highly efficient and allows for significant control over regioselectivity, making it particularly suitable for preparing 5-substituted isoxazoles. mdpi.com

To synthesize this compound derivatives, a nitrile oxide is reacted with a terminal alkyne bearing an acetic acid or ester group. The nitrile oxide itself can be generated in situ from various precursors, such as aldoximes (via oxidation with reagents like N-chlorosuccinimide) or hydroximoyl chlorides (via dehydrohalogenation with a base). mdpi.comorganic-chemistry.orgbeilstein-journals.org The regioselectivity of the cycloaddition typically places the "R" group of the nitrile oxide (R-CNO) at the 3-position of the isoxazole and the substituent from the alkyne at the 5-position. beilstein-journals.org

Recent advancements have focused on developing environmentally friendly conditions. For example, the synthesis of 3,4,5-trisubstituted isoxazoles has been achieved in an aqueous medium using 1,3-dicarbonyl compounds as the dipolarophile and N,N-diisopropylethylamine (DIPEA) as the base. beilstein-journals.org This approach offers a fast and green route to highly functionalized isoxazoles. beilstein-journals.org

Table 2: 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

| Nitrile Oxide Precursor | Dipolarophile | Key Reagents/Conditions | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| Aromatic Oximes | α-Azido acrylates | NCS, Et3N, DMF, 90 °C | 3,4,5-Trisubstituted isoxazoles | One-pot, metal-free cascade reaction | organic-chemistry.org |

| Hydroximoyl chlorides | β-ketoesters / β-ketoamides | DIPEA, 95% H2O / 5% MeOH, rt | 3,4,5-Trisubstituted isoxazoles | Fast, environmentally friendly aqueous synthesis | beilstein-journals.org |

| Anhydro-aldose oximes | Alkynes and Alkenes | NCS, Et3N | 5-Substituted 3-(β-D-glycopyranosyl)isoxazoles | Exclusive regioselectivity for 5-substituted products | mdpi.com |

Multi-Component Reactions for this compound Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. nih.gov This approach is valued for its atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. scielo.br

For the synthesis of isoxazole scaffolds, MCRs often lead to isoxazol-5(4H)-one derivatives. A common MCR involves the condensation of a β-oxoester (like ethyl acetoacetate), hydroxylamine (B1172632) hydrochloride, and a substituted aldehyde. nih.govscielo.br This reaction has been successfully carried out using various catalysts, including acidic ionic liquids and natural catalysts found in fruit juices, highlighting a trend towards greener chemistry. nih.govscielo.brresearchgate.net While these methods typically yield 4-arylidene-3-methylisoxazol-5(4H)-ones, modification of the starting β-dicarbonyl compound could, in principle, provide a route to precursors of this compound.

Another relevant MCR produces 5-amino-isoxazole-4-carbonitriles from the reaction of malononitrile, hydroxylamine hydrochloride, and various aldehydes. d-nb.infoscilit.com This reaction proceeds efficiently in deep eutectic solvents like K2CO3/glycerol (B35011), offering a rapid and environmentally friendly synthesis. d-nb.info The resulting 5-amino group can be a handle for further functionalization to introduce the desired acetic acid side chain.

Table 3: Multi-Component Reactions for Isoxazole-Related Scaffolds

| Components | Catalyst/Solvent | Product Type | Typical Yields | Reference |

|---|---|---|---|---|

| Aldehyde, Ethyl acetoacetate, Hydroxylamine hydrochloride | Acidic Ionic Liquid | 4-Arylidene-3-methylisoxazol-5(4H)-ones | 20-96% | scielo.br |

| Aldehyde, Methyl acetoacetate, Hydroxylamine hydrochloride | Fruit juices (e.g., Cocos nucifera L.) | (Z)-4-Alkylidene-3-methylisoxazol-5(4H)-ones | High | nih.gov |

| Aldehyde, Malononitrile, Hydroxylamine hydrochloride | K2CO3/Glycerol | 5-Amino-isoxazole-4-carbonitriles | 70-94% | d-nb.info |

Regioselective Functionalization of the Isoxazole Ring in this compound Derivatives

Once the core isoxazole ring is formed, subsequent functionalization is often necessary to achieve the final target molecule. The inherent electronic properties of the isoxazole ring dictate the regioselectivity of these transformations.

Electrophilic Substitution Reactions on this compound Precursors

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic systems. wikipedia.org However, five-membered heterocycles like isoxazole are generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the heteroatoms. Despite this, functionalization is possible under appropriate conditions.

Compared to benzene, heterocycles containing an atom with a lone pair of electrons (like oxygen and nitrogen in isoxazole) can stabilize the cationic intermediate formed during electrophilic attack. wikipedia.org For isoxazoles, substitution typically occurs at the C4 position. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com

A notable recent development demonstrated an SEAr reaction at the C5 position of fluorinated isoxazolines. nih.gov This reaction proceeds via a Lewis acid-mediated C-F bond cleavage to generate a carbocation intermediate, which is then attacked by an aromatic nucleophile. This method allows for the construction of a new quaternary carbon center at the C5 position, a transformation that is otherwise difficult to achieve without compromising the ring structure. nih.gov This strategy could be valuable for introducing diversity at the 5-position of isoxazoleacetic acid precursors.

Nucleophilic Additions and Substitutions on Isoxazoleacetic Acid Frameworks

Nucleophilic substitution on the isoxazole ring itself is challenging due to the electron-rich nature of π-excessive heterocycles. youtube.com However, the presence of strong electron-withdrawing groups can activate the ring towards nucleophilic attack. youtube.com For a this compound framework, the most common nucleophilic substitution occurs at the acyl carbon of the acetic acid side chain, following the general mechanism of nucleophilic acyl substitution. youtube.comyoutube.com This involves the addition of a nucleophile to the carbonyl group, forming a tetrahedral intermediate, followed by the elimination of a leaving group. youtube.com

Direct nucleophilic substitution on the isoxazole ring is less common but can be achieved in specific contexts. For instance, intramolecular nucleophilic substitution of a leaving group (like a nitro group) on an adjacent pyridine (B92270) ring has been used as a key step in the synthesis of fused isoxazolo[4,5-b]pyridines. beilstein-journals.org While not a direct functionalization of a pre-existing isoxazole, it demonstrates the principle of using nucleophilic substitution in the construction of isoxazole-containing systems. In cases where a suitable leaving group is present on the isoxazole ring of a precursor, direct displacement by a nucleophile can be a viable strategy. youtube.com

Derivatization Strategies for the Acetic Acid Moiety in this compound Compounds

The carboxylic acid group of the acetic acid moiety in this compound is a primary site for chemical modification, or derivatization. These modifications are performed to alter the compound's physicochemical properties, such as polarity and volatility, or to create new functionalities for further reactions.

One of the most common derivatization techniques is esterification . This process converts the carboxylic acid into an ester. For instance, the formation of methyl esters is a frequently employed strategy. A specific example is the synthesis of (S,R)3-(4-Hydroxyphenyl)-4,5-Dihydro-5-Isoxazole Acetic Acid Methyl Ester, which demonstrates the conversion of the acid to its corresponding methyl ester nih.gov. This reaction is typically achieved by reacting the this compound with an alcohol (like methanol) in the presence of an acid catalyst.

Another significant derivatization is the formation of amides . This involves reacting the carboxylic acid with an amine, often after activating the carboxyl group (e.g., by converting it to an acid chloride). This strategy is crucial for building larger molecules, such as peptides or other complex structures.

These derivatization reactions allow for the creation of a diverse library of this compound derivatives, enabling the exploration of structure-activity relationships in various chemical and biological contexts.

Table 1: Common Derivatization Reactions for the Acetic Acid Moiety

| Reaction Type | Reagent(s) | Functional Group Formed |

|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst | Ester (-COOR) |

| Amidation | Amine (R-NH2), Activating Agent | Amide (-CONHR) |

Catalytic and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of efficient and environmentally benign methods. The synthesis of the isoxazole core, a precursor to this compound, has seen significant advancements through catalytic and green chemistry approaches. A predominant method is the one-pot, three-component reaction (MCR) involving an aldehyde, a β-ketoester (like ethyl acetoacetate), and hydroxylamine hydrochloride researchgate.netmdpi.compreprints.orgrsc.org.

Green Solvents and Conditions: A major focus of green chemistry is the replacement of hazardous organic solvents with environmentally friendly alternatives. Water has been successfully employed as a green reaction medium for the synthesis of isoxazol-5(4H)-one derivatives, often at room temperature mdpi.com. In some methods, reactions are performed under solvent-free conditions or use natural energy sources like sunlight, further enhancing their green credentials semnan.ac.irlookchem.com. These approaches reduce waste, avoid toxic solvents, and can be more energy-efficient researchgate.netpreprints.org.

Diverse Catalytic Systems: A wide array of catalysts has been developed to improve reaction efficiency, yield, and selectivity. These include:

Simple Salts: Inexpensive and readily available compounds like sodium malonate and sodium chloride have proven to be effective catalysts researchgate.net.

Organocatalysts: Small organic molecules such as guanidine (B92328) hydrochloride have been used to facilitate the reaction in water researchgate.net.

Biocatalysts: Enzymes like lipase (B570770) offer a biodegradable and highly selective catalytic option researchgate.netmdpi.com.

Heterogeneous Catalysts: Solid-supported catalysts, such as propylamine-functionalized cellulose, magnetic sulfonated polysaccharides, and zeolites like ZSM-5, are advantageous due to their ease of separation from the reaction mixture and potential for reusability mdpi.comlookchem.comrsc.org.

Agro-waste Based Catalysts: Innovative approaches have utilized catalysts derived from agricultural waste, such as water extract of orange fruit peel ash (WEOFPA), in combination with green solvents like glycerol rsc.org.

These multicomponent reactions, guided by the principles of green chemistry, offer atom-economical and efficient pathways to isoxazole scaffolds, minimizing environmental impact while providing high yields of the desired products mdpi.compreprints.org.

Table 2: Selected Green and Catalytic Methods for Isoxazole Synthesis

| Catalyst | Solvent | Key Advantages |

|---|---|---|

| Sodium Malonate | Water | Environmentally friendly, simple procedure, good yields at room temperature |

| Guanidine Hydrochloride | Water | Energy-efficient, easy work-up, wide substrate scope researchgate.net |

| Lipase | Water | Biocatalyst, excellent product yields, economical researchgate.netmdpi.com |

| Propylamine-functionalized Cellulose | Water | Biodegradable support, less waste, energy saving mdpi.compreprints.org |

| Natural Sunlight (No Catalyst) | Water | Uses clean energy source, no organic solvents, very mild conditions semnan.ac.ir |

| ZSM-5 | Solvent-free | Heterogeneous, reusable catalyst, good yields lookchem.com |

Synthetic Routes to Chiral this compound Enantiomers

The synthesis of single enantiomers of chiral drugs is critical, as different enantiomers can have vastly different biological activities, with one being therapeutic while the other could be inactive or even toxic nih.govmdpi.com. When the this compound scaffold contains a stereocenter, obtaining it in an enantiomerically pure form is a significant synthetic challenge. The primary strategies to achieve this are chiral resolution and asymmetric synthesis.

Chiral Resolution: This approach involves the synthesis of a racemic mixture (a 1:1 mixture of both enantiomers) followed by separation.

Enzymatic Resolution: Lipases can be used for the enantioselective resolution of a racemic ester of a 5-isoxazolecarboxylic acid derivative. The enzyme selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the unreacted ester and the hydrolyzed acid lookchem.com.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative technique for separating enantiomers.

Asymmetric Synthesis: This is often the preferred method as it aims to create only the desired enantiomer from the start, avoiding the loss of 50% of the material inherent in resolution.

Chiral Pool Synthesis: This method utilizes a commercially available, enantiomerically pure starting material (a "chiral pool" molecule) to introduce chirality into the final product. For example, a chiral building block like (S)-epichlorohydrin can be used to construct the chiral isoxazoline (B3343090) ring nih.gov. Similarly, commercially available chiral proline derivatives can be incorporated to introduce a stereocenter nih.govmdpi.com.

Catalytic Asymmetric Synthesis: This advanced approach uses a small amount of a chiral catalyst (either a metal complex with a chiral ligand or an organocatalyst) to control the stereochemical outcome of the reaction. For instance, asymmetric [3+2] cycloaddition reactions, catalyzed by squaramide-based organocatalysts, can produce highly functionalized isoxazole-containing spirooxindoles with excellent enantioselectivity rsc.org. Takemoto's bifunctional organocatalyst has also been used for asymmetric additions of isoxazolidin-5-ones to aldehydes researchgate.net. These methods are highly efficient for creating stereocenters with high enantiomeric excess researchgate.net.

These asymmetric strategies are vital for producing enantiopure this compound derivatives for advanced applications where specific stereochemistry is required nih.govresearchgate.netnih.gov.

Chemical Reactivity and Transformational Chemistry of 5 Isoxazoleacetic Acid Derivatives

Ring-Opening Reactions of the Isoxazole (B147169) Nucleus in 5-Isoxazoleacetic Acid Compounds

The N-O bond within the isoxazole ring is susceptible to cleavage under various conditions, leading to the formation of acyclic intermediates that can be further elaborated. clockss.org This ring-opening strategy is a powerful tool for the synthesis of complex molecules from isoxazole precursors.

One of the most common methods for isoxazole ring opening is catalytic hydrogenation. This process typically involves the reduction of the N-O bond, leading to the formation of a β-amino enone. clockss.org This transformation is particularly useful as the resulting enone can participate in a variety of subsequent reactions.

A recent development in this area is the ring-opening fluorination of isoxazoles. researchgate.net Treatment of C4-substituted isoxazoles with an electrophilic fluorinating agent like Selectfluor® can lead to N-O bond cleavage and the formation of tertiary fluorinated carbonyl compounds. researchgate.net This reaction proceeds through an initial electrophilic fluorination at the C4 position, followed by deprotonation and ring opening. researchgate.net

Table 1: Examples of Ring-Opening Reactions of Isoxazole Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 3,5-Disubstituted Isoxazole | Catalytic Hydrogenation | β-Amino Enone | clockss.org |

Reactions Involving the Acetic Acid Side Chain of this compound Derivatives

The carboxylic acid functional group of the acetic acid side chain in this compound derivatives is a versatile handle for a wide array of chemical transformations. These reactions allow for the modification of the molecule's physical and chemical properties, which can be crucial for various applications.

Standard carboxylic acid chemistry can be readily applied to the acetic acid side chain. For instance, esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.org Amide formation is also a common transformation, accomplished by reacting the carboxylic acid with an amine, often in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction. libretexts.org

The carboxylic acid can also be converted to an acid chloride by treatment with thionyl chloride (SOCl₂). libretexts.org The resulting acid chloride is a highly reactive intermediate that can be used to synthesize a variety of other derivatives, such as esters and amides, under milder conditions than the direct reactions with the carboxylic acid.

Table 2: Common Reactions of the Acetic Acid Side Chain

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Esterification | Alcohol, Acid Catalyst | Ester | libretexts.org |

| Amidation | Amine, Coupling Agent (e.g., DCC) | Amide | libretexts.org |

Formation of Novel Heterocyclic Systems from this compound Precursors

The unique chemical reactivity of this compound derivatives makes them valuable starting materials for the synthesis of other heterocyclic systems. The ring-opening of the isoxazole nucleus, as previously discussed, can generate intermediates that undergo intramolecular cyclization to form new rings.

For example, the β-amino enones produced from the reductive cleavage of the isoxazole ring can be used to construct a variety of nitrogen-containing heterocycles. clockss.org Depending on the reaction conditions and the nature of the substituents, these intermediates can be cyclized to form pyridines, pyrazoles, or other heterocyclic structures. For instance, treatment of isoxazolium salts with sodium hydroxide (B78521) can lead to ring opening and subsequent intramolecular recyclization to afford phenol (B47542) and aniline (B41778) derivatives. clockss.org

Furthermore, the acetic acid side chain can participate in cyclization reactions. For example, hydrazide derivatives of carboxylic acids can be reacted with various anhydrides to yield six-membered heterocyclic compounds like pyridazin-3,6-diones. mdpi.com They can also react with diketones or ketoesters to produce five-membered heterocycles such as pyrazoles. mdpi.com

The versatility of this compound as a precursor is highlighted by its use in the synthesis of complex, biologically active molecules. For example, it has been a key component in the total synthesis of α-amino-3-chloro-4,5-dihydro-5-isoxazoleacetic acid (AT-125), an antitumor antibiotic. acs.org

Electrophilic Substitution Reactions at the C5 Position of Isoxazolineacetic Acid Derivatives

While electrophilic aromatic substitution is a characteristic reaction of many aromatic and heteroaromatic systems, the isoxazole ring itself is generally considered electron-deficient and thus relatively unreactive towards electrophiles. clockss.orgyoutube.com However, recent research has demonstrated that under specific conditions, electrophilic substitution can be achieved, particularly at the C5 position of isoxazoline (B3343090) derivatives.

A notable example involves the reaction of fluorinated isoxazolines with aromatic compounds in the presence of a Lewis acid like SnCl₄. nih.gov This reaction proceeds via an SEAr (electrophilic aromatic substitution) mechanism, where a carbocation intermediate is generated at the C5 position of the isoxazoline ring through C-F bond cleavage. nih.gov This carbocation then acts as the electrophile, attacking the aromatic ring to form a new carbon-carbon bond. This method has been successfully applied to a variety of electron-rich aromatics and heteroaromatics. nih.gov

It is important to note that the success of this reaction is highly dependent on the nature of the substituents on both the isoxazoline and the aromatic partner. nih.gov Electron-donating groups on the aromatic ring facilitate the reaction, while electron-withdrawing groups can inhibit it. nih.gov

This discovery of direct C-C bond formation at the C5 position of the isoxazoline ring without compromising the ring structure represents a significant advancement in the functionalization of this important heterocyclic scaffold. nih.govrsc.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Selectfluor® |

| Dicyclohexylcarbodiimide (DCC) |

| Thionyl chloride |

| Pyridazin-3,6-dione |

| Pyrazole (B372694) |

| α-amino-3-chloro-4,5-dihydro-5-isoxazoleacetic acid (AT-125) |

| SnCl₄ |

| Phenol |

| Aniline |

Mechanistic Investigations of 5 Isoxazoleacetic Acid Derivatives in Biological Systems

Enzyme Inhibition and Modulation by 5-Isoxazoleacetic Acid Analogs

The structural features of the this compound scaffold allow for the design of potent and selective inhibitors of several key enzymes implicated in disease pathogenesis. The following sections detail the mechanisms of action against specific enzyme targets.

A prominent derivative, L-(αS, 5S)-α-amino-3-chloro-4,5-dihydro-5-isoxazoleacetic acid, also known as Acivicin or AT-125, serves as a classic example of a this compound analog that interacts with glutamine-utilizing enzymes. Acivicin is an antitumor antibiotic that acts as an antagonist of glutamine, an amino acid crucial for the biosynthesis of nucleotides and other essential molecules in rapidly proliferating cells, particularly cancer cells.

Acivicin functions as an active site-directed affinity analog of glutamine. nih.gov It selectively and irreversibly inactivates the glutamine-dependent activities of glutamine amidotransferases. nih.gov The mechanism involves the formation of a reversible, noncovalent complex with the enzyme, followed by an irreversible modification. nih.gov Specifically, research on anthranilate synthase, a bacterial glutamine amidotransferase, revealed that inactivation results from the alkylation of a critical cysteine residue within the enzyme's active site by Acivicin. nih.gov This covalent modification leads to the permanent loss of the enzyme's ability to utilize glutamine, thereby disrupting downstream metabolic pathways. The effect of combining Acivicin with the enzyme L-glutaminase-L-asparaginase has been shown to enhance its antitumor activity in certain cancer models. dovepress.com

Guanosine monophosphate (GMP) synthetase is a critical enzyme in the de novo purine (B94841) biosynthesis pathway, which is essential for the production of guanine (B1146940) nucleotides required for DNA and RNA synthesis. mdpi.com This enzyme is a glutamine amidotransferase, utilizing the amide of glutamine to convert xanthosine (B1684192) monophosphate (XMP) to GMP. mdpi.commdpi.com

Given that Acivicin is a potent, irreversible inhibitor of glutamine amidotransferases, it is mechanistically poised to inhibit GMP synthetase. By acting as a glutamine analog, Acivicin binds to the glutamine-binding site of GMP synthetase. Following binding, it is proposed to form a covalent bond with a nucleophilic residue in the active site, likely a cysteine, mirroring its mechanism of action on other glutamine-utilizing enzymes like anthranilate synthase. nih.gov This irreversible inhibition blocks the synthesis of GMP, leading to a depletion of the guanine nucleotide pool. mdpi.com The interruption of this vital metabolic pathway contributes significantly to the cytostatic and cytotoxic effects of Acivicin in proliferating cancer cells. mdpi.com

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine that plays a central role in regulating inflammatory responses and is implicated in the pathogenesis of various inflammatory diseases and cancers. nih.govfrontiersin.org A key this compound derivative, (S,R)3-(4-hydroxyphenyl)-4,5-dihydro-5-isoxazole acetic acid methyl ester (ISO-1), has been identified as a potent antagonist of MIF. nih.govmdpi.com

MIF exerts its biological functions through various mechanisms, including binding to the CD74 receptor complex, which initiates downstream signaling cascades. nih.govfrontiersin.org It also possesses a unique tautomerase active site, although the full biological relevance of this enzymatic activity is still under investigation. Small molecule inhibitors like ISO-1 are thought to target this tautomerase active site.

Mechanistic studies have shown that ISO-1 can effectively attenuate inflammatory responses by inhibiting MIF-mediated signaling pathways. nih.gov In a preclinical model of acute pancreatitis-associated lung injury, ISO-1 was shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. nih.govmdpi.com This anti-inflammatory effect was associated with the inhibition of the p38 mitogen-activated protein kinase (p38MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways, which are key regulators of inflammation. nih.govmdpi.com By antagonizing MIF, ISO-1 effectively dampens the upstream inflammatory cascade, demonstrating a clear mechanistic link between MIF inhibition and its therapeutic potential.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix components. Their activity is crucial in physiological processes like tissue remodeling, but their dysregulation is associated with diseases such as cancer, where they facilitate tumor invasion and metastasis. The development of MMP inhibitors has been a significant focus of therapeutic research.

The primary mechanism of action for most MMP inhibitors involves the chelation of the catalytic zinc ion (Zn2+) in the enzyme's active site. mdpi.com Functional groups like hydroxamic acids are potent zinc-binding groups and have been incorporated into many synthetic MMP inhibitors, such as Batimastat and Marimastat. Carboxylic acids can also bind to the active site zinc ion, although typically with lower affinity than hydroxamates.

While the isoxazole (B147169) scaffold is a versatile heterocyclic structure used in the design of various enzyme inhibitors, specific and potent MMP inhibitors based on a this compound core are not extensively documented in the literature. The acetic acid moiety provides a potential carboxylic acid zinc-binding group. However, the development of highly selective and effective MMP inhibitors has proven challenging due to the high degree of similarity in the active sites across the MMP family. nih.gov Future research could explore the potential of the this compound scaffold in designing novel MMP inhibitors, potentially by optimizing the substituents on the isoxazole ring to achieve greater potency and selectivity for specific MMPs.

Cellular Pathway Modulation by this compound Derivatives (in vitro and preclinical models)

Beyond direct enzyme inhibition, this compound derivatives can modulate complex cellular pathways, leading to significant impacts on cell behavior, particularly in the context of cancer.

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. The glutamine antagonist Acivicin has been shown to directly impact cell cycle progression in cancer cells.

A study using the human pancreatic carcinoma cell line, MiaPaCa-2, demonstrated that exposure to Acivicin significantly inhibited cell cycle progression. The primary effect was a marked reduction in the rate at which cells moved through the later G1 phase or early S phase of the cell cycle. This blockade of cell cycle progression resulted in a substantial increase in the population-doubling time. The inhibitory effects were found to be at least partially reversible upon removal of the drug.

Table of Research Findings on Acivicin's Impact on MiaPaCa-2 Cell Cycle

| Parameter | Control Group | Acivicin-Treated Group (50 µM) | Citation |

| Population-Doubling Time | ~20 hours | ~74 hours | |

| Primary Phase of Cell Cycle Inhibition | N/A | Late G1 / Early S Phase | |

| Reversibility | N/A | Partially reversible | |

| Protective Agent | N/A | Cytidine (partial protection) |

Induction of Programmed Cell Death (e.g., Apoptosis) in Cellular Models (in vitro)

Derivatives of this compound have been investigated for their capacity to induce programmed cell death, a critical mechanism in cancer therapy. In vitro studies using various human cancer cell lines have demonstrated that these compounds can trigger apoptosis through multiple pathways.

For instance, novel 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have been shown to induce both early and late-stage apoptosis in the K562 leukemic cell line. researchgate.net Similarly, other isoxazole derivatives have demonstrated pro-apoptotic effects in U251-MG and T98G glioma cell lines. researchgate.net The induction of apoptosis is often confirmed using methods like the Annexin-V assay, which detects the externalization of phosphatidylserine, a hallmark of early apoptosis. researchgate.netresearchgate.net

Mechanistically, the pro-apoptotic activity of these compounds is linked to the activation of the intrinsic mitochondrial pathway. This is evidenced by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, which leads to mitochondrial outer membrane permeabilization. researchgate.net Consequently, this triggers the release of cytochrome c and the activation of a cascade of executioner caspase enzymes, notably caspase-3 and caspase-9. researchgate.net The cleavage of specific substrates by these caspases, such as the Asp-Glu-Val-Asp (DEVD) peptide, results in the characteristic biochemical and morphological changes associated with apoptosis. researchgate.net

However, the pro-apoptotic effect is not universal across all derivatives and cell lines. For example, the macrophage migration inhibitory factor (MIF) antagonist ISO-1, a derivative of this compound, showed significant effects on migration and invasion in nasopharyngeal carcinoma (NPC) cells but acted relatively weakly on inducing apoptosis. nih.gov This highlights the structural and cell-type-specific nature of the apoptotic response to these compounds.

Table 1: Pro-Apoptotic Effects of this compound Derivatives in Cancer Cell Lines (in vitro)

| Cell Line | Derivative Type | Observed Effect | Method of Detection |

|---|---|---|---|

| K562 (Leukemia) | 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine | Induction of early and late apoptosis. researchgate.net | Annexin-V Assay researchgate.net |

| U251-MG (Glioma) | Isoxazole derivative | Induction of apoptosis. researchgate.net | Annexin-V Assay researchgate.net |

| T98G (Glioma) | Isoxazole derivative | Activation of apoptotic pathways. researchgate.net | Annexin-V Assay researchgate.net |

| Multiple Cancer Lines | 3,5-disubstituted isoxazole | Increased levels of caspases 3/9; increased Bax/Bcl-2 ratio. researchgate.net | Biochemical Assays researchgate.net |

| HepG2 (Hepatocellular Carcinoma) | Phenoxyacetamide derivative | Upregulation of p53, Bax, caspase-3, and caspase-9 gene expression. mdpi.com | RT-PCR mdpi.com |

| NPC (Nasopharyngeal Carcinoma) | ISO-1 | Weak induction of apoptosis. nih.gov | Flow Cytometry, TUNEL Staining nih.gov |

Modulation of Inflammatory Pathways in Cellular Systems (in vitro)

This compound derivatives have been shown to modulate key inflammatory pathways in vitro, primarily through the inhibition of enzymes and signaling molecules involved in the inflammatory cascade. A major target for these compounds is the cyclooxygenase (COX) enzyme, which is responsible for the synthesis of prostaglandins. google.com Both COX-1 and COX-2 isoforms can be inhibited by isoxazole derivatives, with some compounds showing selectivity for COX-2, which is often upregulated at sites of inflammation. nih.govresearchgate.netnih.gov

Beyond COX inhibition, these derivatives can interfere with critical inflammatory signaling pathways. Studies have demonstrated the ability of compounds like VGX-1027 to inhibit lipopolysaccharide (LPS)-induced cell signaling, which is a potent trigger for inflammatory responses. nih.gov This includes the modulation of mitogen-activated protein kinase (MAPK) pathways, such as the p38 MAPK cascade, which plays a central role in the production of pro-inflammatory cytokines. nih.govmdpi.com The c-Jun N-terminal kinase (JNK) pathway, another member of the MAPK family, is also a target. mdpi.com

Furthermore, isoxazole derivatives can suppress the production of key pro-inflammatory cytokines. For example, certain 5-amino-3-methyl-4-isoxazolecarboxylic acid derivatives have been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) in human whole blood cultures. nih.gov Inhibition of the NF-κB signaling pathway, a master regulator of inflammatory gene expression, is another mechanism by which these compounds exert their anti-inflammatory effects. researchgate.net The modulation of the 5-lipoxygenase (5-LOX) pathway, which is responsible for the production of leukotrienes, represents another avenue of anti-inflammatory action for some derivatives. nih.govmdpi.com

Influence on Epithelial-to-Mesenchymal Transition (EMT) Mechanisms (in vitro)

The influence of this compound derivatives on the Epithelial-to-Mesenchymal Transition (EMT) has been investigated, particularly in the context of cancer progression. EMT is a cellular process where epithelial cells lose their cell-cell adhesion and polarity, acquiring a migratory and invasive mesenchymal phenotype.

A key study focused on the derivative (S,R)3-(4-Hydroxyphenyl)-4,5-Dihydro-5-Isoxazole Acetic Acid Methyl Ester, also known as ISO-1. nih.gov In nasopharyngeal carcinoma (NPC) cell lines, ISO-1 was found to significantly hinder cell migration and invasion. nih.gov This effect was attributed to the inhibition of the EMT process. The mechanism was elucidated to involve the downregulation of the Transforming Growth Factor-beta (TGF-β)/Smad4 signaling axis. nih.gov The TGF-β pathway is a well-established inducer of EMT. nih.gov

The inhibition of EMT by ISO-1 was confirmed by observing changes in the expression of hallmark EMT proteins. Western blot analysis and immunofluorescence assays in ISO-1 treated NPC cells revealed a downregulation of mesenchymal markers and a potential stabilization of epithelial markers. nih.gov EMT is characterized by the loss of epithelial proteins like E-cadherin and the acquisition of mesenchymal proteins such as N-cadherin and Fibronectin, a process often driven by transcription factors like Snail and Slug. researchgate.net The study on ISO-1 indicated a reversal of this transition, suggesting that this class of compounds can interfere with the signaling pathways that initiate and maintain the mesenchymal state in cancer cells. nih.gov

Table 2: Effect of ISO-1 on EMT Markers in Nasopharyngeal Carcinoma Cells (in vitro)

| Pathway/Marker | Effect of ISO-1 Treatment | Method of Analysis |

|---|---|---|

| Signaling Pathway | ||

| TGF-β/Smad4 Axis | Downregulated nih.gov | Western Blot, Immunofluorescence nih.gov |

| Cellular Function | ||

| Cell Migration | Significantly Hindered nih.gov | Wound-Healing Assay nih.gov |

| Cell Invasion | Significantly Hindered nih.gov | Transwell Assay nih.gov |

| EMT Marker Expression | ||

| Overall EMT Level | Downregulated nih.gov | Western Blot, Immunofluorescence nih.gov |

Molecular Interactions with Biological Targets (Excluding Efficacy/Toxicity)

Receptor Binding Studies of this compound Derivatives

Derivatives of this compound have been designed and studied for their ability to bind to a variety of biological receptors, indicating their potential to modulate diverse physiological processes.

Ionotropic Glutamate Receptors: A series of novel bis(3-EWG-isoxazoles) were designed as potential allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. mdpi.com Patch-clamp experiments confirmed that several of these compounds possessed modulator properties, with one derivative potentiating kainate-induced currents, suggesting a direct interaction with the receptor complex. mdpi.com

Epidermal Growth Factor Receptor (EGFR): Quinoxaline-isoxazole-piperazine conjugates and certain enantiopure isoxazolidine (B1194047) derivatives have been evaluated for their interaction with the EGFR tyrosine kinase. nih.govmdpi.com In vitro inhibitory assays confirmed that specific derivatives bind to and inhibit EGFR activity, a receptor crucial in cell proliferation and cancer. mdpi.com

Peroxisome Proliferator-Activated Receptors (PPARs): Isoxazole-containing compounds have been identified as ligands for PPARs, a group of nuclear receptors that regulate gene expression related to metabolism and inflammation. mdpi.comnih.gov Fatty acid analogs containing a 3,5-disubstituted isoxazole have been shown to act as PPARα-selective agonists. mdpi.com The activation of PPARs involves the ligand binding to the receptor, leading to a conformational change and interaction with co-activator proteins. youtube.com

Serotonin Receptors: While not a direct derivative of the acetic acid, the isoxazole scaffold is present in compounds designed as selective antagonists for the 5-HT7 receptor, indicating the core structure's suitability for binding to G-protein coupled receptors. researchgate.net

Protein-Ligand Interaction Analysis of this compound Compounds

Computational methods, particularly molecular docking, have been extensively used to analyze the molecular interactions between this compound derivatives and their protein targets. These studies provide insights into the specific binding modes, key amino acid residues, and the types of intermolecular forces that stabilize the protein-ligand complex. nih.gov

Binding to Enzymes:

Cyclooxygenase (COX): Docking studies of isoxazole-carboxamide derivatives with human COX enzymes have identified potential binding interactions within the active site. nih.gov These analyses help to explain the observed inhibitory activity and selectivity for COX isoforms. nih.govnih.gov

VEGFR-2: The binding mode of oxazolo[5,4-d]pyrimidine (B1261902) derivatives to the active site of vascular endothelial growth factor receptor-2 (VEGFR-2) has been assessed through molecular docking. researchgate.net These in silico analyses identified potent inhibitory activity by predicting interactions with key residues in the kinase domain. researchgate.net

Acetylcholinesterase (AChE): For tetrahydroquinoline-isoxazole hybrid compounds, docking simulations suggest that the primary interactions with AChE involve π-stacking and other hydrophobic interactions, with hydrogen bonds providing further stabilization. researchgate.net

Nature of Interactions: The interactions predicted by these computational models typically include hydrogen bonds, hydrophobic interactions, and π-stacking. researchgate.netnih.gov For example, docking studies of quinoxaline-isoxazole-piperazine conjugates with EGFR demonstrated specific binding interactions that rationalize their inhibitory activity. nih.gov Similarly, the analysis of indole-based diaza-sulphonamides with the JAK-3 protein showed hydrogen bond interactions and binding affinities comparable to known drugs. nih.gov

These protein-ligand interaction analyses are crucial for structure-activity relationship (SAR) studies, guiding the rational design and optimization of new derivatives with improved binding affinity and selectivity for their intended biological targets. openbioinformaticsjournal.com

Computational Chemistry and Theoretical Modeling of 5 Isoxazoleacetic Acid Systems

Conformational Analysis and Molecular Mechanics of 5-Isoxazoleacetic Acid Derivatives

Conformational analysis of this compound derivatives is crucial for understanding their biological activity, as the spatial arrangement of atoms influences how these molecules interact with biological targets. Molecular mechanics, a computational method that uses classical physics to model the potential energy surface of a molecule, is a primary tool for this analysis.

The flexibility of these derivatives largely depends on the substituents attached to the isoxazole (B147169) ring and the acetic acid side chain. For instance, in derivatives like [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid, the dihedral angle between the fluorophenyl group and the isoxazole ring is a key conformational parameter. Evidence from analogous pyrazole (B372694) structures suggests these angles can range from approximately 4.6° to 10.5°, indicating a relatively planar conformation which can impact crystal packing and binding to target proteins. The presence of bulky substituents, such as an ortho-fluorine in 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic Acid, can introduce steric hindrance that restricts rotational freedom and significantly alters the molecule's preferred conformation.

Qualitative conformational analysis suggests that in many derivatives, there are multiple low-energy conformations. ethz.ch For example, in 5-benzylimidazolidin-4-one derivatives, a related heterocyclic system, different staggered and even eclipsed conformations around the benzylic C-C bond are observed in crystal structures and predicted by calculations. ethz.ch The energy differences between these conformations can be small, often less than 2 kcal/mol, suggesting that the molecule may be conformationally flexible at ambient temperatures. ethz.ch

Table 1: Key Conformational Features of this compound Derivatives and Analogs

| Derivative/Analog | Key Conformational Feature | Method of Analysis | Finding |

| [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid | Dihedral angle between phenyl and isoxazole rings | Comparison with pyrazole analogs | Expected to have moderate planarity, influencing intermolecular interactions. |

| 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic Acid | Rotational freedom around the phenyl-isoxazole bond | Structural Comparison | Ortho-fluorine may sterically hinder rotation, affecting conformation. |

| 5-Benzylimidazolidin-4-one derivatives | Conformation of the benzylic C-C bond | X-ray crystallography and Quantum Chemical Calculations | Multiple stable conformations (staggered and eclipsed) with small energy differences exist. ethz.ch |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of this compound

Quantum chemical calculations, which solve the Schrödinger equation for a molecule, provide deep insights into the electronic structure and reactivity of this compound and its derivatives. northwestern.edu These methods can predict various properties, including molecular geometry, electronic energy, dipole moments, and molecular orbitals, which are fundamental to understanding chemical reactions. northwestern.eduunipd.it

Density Functional Theory (DFT) is a widely used quantum chemical method for studying such systems. researchgate.net For instance, DFT calculations can be employed to model the transition states of reactions involving the isoxazole ring, helping to elucidate reaction mechanisms. The electronic structure, described by properties like the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), is a key determinant of reactivity. The electrostatic potential map, for example, can identify regions of a molecule that are susceptible to electrophilic or nucleophilic attack. researchgate.net

Quantum chemical calculations are also instrumental in predicting the outcomes of unknown reactions and in designing new catalysts and synthetic routes. nih.gov By calculating the energies of reactants, products, and transition states, researchers can estimate reaction barriers and thermodynamic stabilities, guiding experimental efforts. rsc.org For example, in the development of new synthetic methodologies, quantum calculations can help to predict whether a desired reaction pathway is favorable over potential side reactions. nih.gov

Table 2: Application of Quantum Chemical Calculations to Isoxazole Systems

| Calculation Type | Property Predicted | Significance |

| Density Functional Theory (DFT) | Transition state structures and energies | Elucidation of reaction mechanisms. |

| Electrostatic Potential Mapping | Regions of positive and negative potential | Identification of reactive sites for intermolecular interactions. researchgate.net |

| Frontier Molecular Orbital Analysis (HOMO/LUMO) | Electron-donating and accepting capabilities | Prediction of reactivity in cycloaddition and other reactions. |

| Reaction Pathway Calculation | Energies of reactants, products, and intermediates | Prediction of reaction feasibility and selectivity. nih.gov |

Molecular Docking and Virtual Screening Methodologies for this compound Ligands

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is extensively used in drug discovery to identify potential drug candidates. For this compound ligands, molecular docking can help to understand their binding modes to various biological targets. nih.gov

Virtual screening (VS) leverages docking and other computational methods to search large libraries of chemical compounds for those that are likely to bind to a specific target. mdpi.com This approach significantly accelerates the initial stages of drug discovery by prioritizing compounds for experimental testing. frontiersin.org For instance, isoxazole derivatives have been identified as potential inhibitors of enzymes like cyclooxygenase (COX) and LpxC through virtual screening campaigns. nih.govnih.gov

The process of molecular docking involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function. frontiersin.org The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the protein-ligand complex. volkamerlab.org For example, docking studies of isoxazole-carboxamide derivatives with the COX-2 enzyme have shown how specific substitutions on the phenyl ring can lead to ideal binding interactions within the enzyme's active site. nih.gov

Table 3: Examples of Molecular Docking and Virtual Screening for Isoxazole Derivatives

| Target Protein | Ligand Type | Computational Method | Key Finding |

| Cyclooxygenase (COX) enzymes | Isoxazole-carboxamide derivatives | Molecular Docking | Identified key binding interactions and potent inhibitors with high selectivity for COX-2. nih.gov |

| Cytochrome P450 (CYP450) enzymes | Isoxazole derivatives | Molecular Docking | Showed good docking scores compared to standard drugs, with some derivatives exhibiting strong affinity for multiple CYP450 proteins. semanticscholar.org |

| LpxC | Oxazolidinone and isoxazoline (B3343090) inhibitors | Virtual Screening and Molecular Docking | Led to the identification of novel inhibitors with potent in vitro activity against Gram-negative bacteria. nih.gov |

| Xanthine Oxidase | 5-phenylisoxazole-3-carboxylic acid derivatives | Molecular Modeling | Provided insight into the binding mode and a basis for further structure-guided design of new inhibitors. nih.gov |

Molecular Dynamics Simulations for Protein-5-Isoxazoleacetic Acid Complexes

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and interactions of protein-5-isoxazoleacetic acid complexes over time. mdpi.com These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the complex behaves at the atomic level. nih.gov

MD simulations are particularly useful for understanding the stability of ligand-protein complexes predicted by molecular docking. nih.gov By simulating the complex in a realistic environment (e.g., in water), researchers can assess whether the initial docked pose is stable or if the ligand reorients within the binding site. The stability of the complex can be evaluated by monitoring parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. mdpi.com

Furthermore, MD simulations can reveal the role of specific amino acid residues in ligand binding and the importance of water molecules in mediating protein-ligand interactions. frontiersin.org This information is invaluable for understanding the mechanism of action of this compound derivatives and for designing new analogs with improved binding affinity and selectivity. plos.org For example, MD simulations have been used to study the binding of inhibitors to sirtuin 2 (SIRT2), revealing the dynamic role of specific residues in the binding pocket. mdpi.com

Table 4: Key Parameters Analyzed in MD Simulations of Protein-Ligand Complexes

| Parameter | Description | Insight Gained |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated structure and a reference structure. mdpi.com | Assesses the stability of the protein and the ligand's binding pose. mdpi.com |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of each atom or residue around its average position. mdpi.com | Identifies flexible and rigid regions of the protein. mdpi.com |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the protein and ligand. | Quantifies a key component of the binding interaction. |

| Binding Free Energy (MM/PBSA or MM/GBSA) | Estimates the free energy of binding of the ligand to the protein. nih.gov | Provides a more accurate prediction of binding affinity than docking scores alone. mdpi.com |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Analogs

Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. Quantitative Structure-Activity Relationship (QSAR) is a key cheminformatics technique that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. nih.gov

For this compound analogs, QSAR studies can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov These studies typically involve calculating a set of molecular descriptors for each compound in a training set. These descriptors can encode various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. A statistical model is then developed to relate these descriptors to the observed biological activity.

For example, a QSAR study on a series of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles found a good correlation between the predicted and observed anti-inflammatory activity, indicating the development of a robust QSAR model. nih.gov Such models can help to identify the key structural features that are important for activity. For instance, a QSAR study might reveal that the presence of a particular substituent at a specific position on the isoxazole ring is critical for high potency. This knowledge can then be used to design new analogs with improved therapeutic properties.

Table 5: Components of a Typical QSAR Study for this compound Analogs

| Component | Description | Example |

| Dataset | A collection of compounds with known chemical structures and biological activities. | A series of this compound derivatives with measured anti-inflammatory activity. nih.gov |

| Molecular Descriptors | Numerical values that represent the chemical and physical properties of the molecules. | Molar refractivity, LogP, electronic parameters (e.g., Hammett constants). researchgate.net |

| Statistical Model | A mathematical equation that relates the descriptors to the biological activity. | Multiple Linear Regression, Partial Least Squares, Machine Learning algorithms. |

| Model Validation | A process to ensure that the QSAR model is predictive and not due to chance correlation. | Cross-validation, prediction on an external test set of compounds. |

Applications of 5 Isoxazoleacetic Acid Derivatives As Research Probes and Intermediates

Utility in Advanced Organic Synthesis as Building Blocks

The isoxazole (B147169) framework, particularly in the form of isoxazol-5-ones, serves as a powerful and flexible building block in organic synthesis. researchgate.netmdpi.com These compounds are recognized as valuable precursors for creating more complex, densely functionalized molecules and various other heterocyclic systems. researchgate.netmdpi.com Their utility stems from the multiple reactive sites within the molecule, which can be selectively targeted to build new chemical structures.

Key applications in synthesis include:

Formation of Heterocycles: Isoxazol-5(4H)-ones are effective intermediates for synthesizing other heterocyclic compounds such as pyrrole-2-carboxylic acids and 1,3-oxazin-6-ones. researchgate.netmdpi.com

Multicomponent Reactions (MCRs): The isoxazole scaffold is well-suited for MCRs, which are highly efficient chemical reactions that combine three or more starting materials in a single step to form a final product. This approach is valued for its high atom economy and for generating molecular diversity rapidly. mdpi.com

Synthesis of Amino Acids: Certain isoxazole derivatives, like 5-amino-3-methyl-isoxazole-4-carboxylic acid, are considered unnatural β-amino acids. nih.gov These are used in the solid-phase synthesis of hybrid peptides, which are of interest in peptidomimetic research. nih.gov

Precursors to Alkynes: Arylidenesoxazol-5-ones have been utilized as versatile building blocks for the synthesis of alkynes. mdpi.com

The versatility of these derivatives is showcased in the variety of synthetic transformations they can undergo.

| Isoxazole Derivative Type | Synthetic Application | Resulting Compound Class | Reference |

|---|---|---|---|

| Isoxazol-5(4H)-ones | Annulation Reactions | Pyrrole-2-carboxylic acids | mdpi.com |

| Isoxazol-5-ones | N–O Bond Insertions | 1,3-Oxazin-6-ones | researchgate.net |

| Arylidenesoxazol-5-ones | Intermediate Transformation | Alkynes | mdpi.com |

| 5-Amino-3-methyl-isoxazole-4-carboxylic acid | Solid Phase Peptide Synthesis | α/β-Mixed Peptides | nih.gov |

| β-enamino ketoesters (precursors) | Reaction with hydroxylamine (B1172632) hydrochloride | Methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates | beilstein-journals.org |

Role in the Development of Agrochemical Research Compounds

The isoxazole ring is a key structural motif, or "scaffold," in the discovery of new agrochemicals. mdpi.comresearchgate.net Researchers utilize this scaffold to synthesize and test new compounds for various activities essential to crop protection. The stability of the isoxazole structure and the ease with which it can be modified make it an important platform for developing new active ingredients. mdpi.com

Derivatives of isoxazole have been investigated for a range of bioactivities, including:

Herbicidal Activity: Certain 5-aryl isoxazole derivatives have been prepared and evaluated for their potential as herbicides. google.com

Fungicidal Activity: The isoxazole moiety is present in compounds showing potential as fungicides. mdpi.com

Insecticidal and Acaricidal Activity: Novel nonivamide (B1679840) ether derivatives that incorporate an isoxazole fragment have demonstrated significant acaricidal (mite-killing) and aphicidal (aphid-killing) properties in research studies. researchgate.net For instance, specific derivatives showed control efficiency against the carmine (B74029) spider mite (Tetranychus cinnabarinus) and potent activity against the apple leaf-curling aphid (Aphis citricola). researchgate.net

The development of these research compounds is a critical step in the pipeline for discovering new, effective, and potentially safer agrochemical products.

| Isoxazole Derivative Class | Target Agrochemical Activity | Example Target Organism | Reference |

|---|---|---|---|

| 5-Aryl isoxazole derivatives | Herbicidal | General Weeds | google.com |

| Isoxazol-5(4H)-one derivatives | Fungicidal | Not Specified | researchgate.net |

| Nonivamide ethers containing isoxazole | Acaricidal | Tetranychus cinnabarinus (Carmine spider mite) | researchgate.net |

| Nonivamide ethers containing isoxazole | Aphicidal | Aphis citricola (Apple leaf-curling aphid) | researchgate.net |

| General Isoxazole Derivatives | Insecticidal | General Insects | researchgate.net |

Exploration in Materials Science for Specialty Chemical Production

The unique electronic properties of the isoxazole ring have led to its exploration in the field of materials science for the production of specialty chemicals. Specifically, isoxazol-5(4H)-one motifs are considered powerful electron acceptors, making them promising candidates for a new generation of functional organic materials. researchgate.net

The exploration of isoxazole derivatives in this area focuses on their potential use in:

Nonlinear Optical (NLO) Materials: The electron-accepting nature of the isoxazol-5(4H)-one structure makes it suitable for creating organic NLO materials, which can manipulate the frequency and intensity of light, an essential property for telecommunications and optical computing. researchgate.net

Photonic Devices: These compounds have been investigated as conjugated donor-acceptor molecules for various photonic applications. This includes their potential integration into planar waveguide amplifiers, plastic lasers, and light-emitting diodes (LEDs). researchgate.net

Solar Cells: The electron-accepting properties are also relevant for the development of organic photovoltaics, where such molecules can play a role in charge separation and transport. researchgate.net

The synthesis of these specialty chemicals leverages the fundamental structure of isoxazole derivatives to build materials with tailored electronic and optical properties.

| Application Area | Key Property of Isoxazole Derivative | Potential End-Use | Reference |

|---|---|---|---|

| Nonlinear Optics | Powerful electron acceptor | Organic NLO Materials | researchgate.net |

| Photonics | Conjugated donor-acceptor structure | Planar waveguide amplifiers, plastic lasers, LEDs | researchgate.net |

| Energy | Electron acceptor | Organic Solar Cells | researchgate.net |

Emerging Research Directions and Unanswered Questions for 5 Isoxazoleacetic Acid Research

Innovations in Stereoselective Synthesis of 5-Isoxazoleacetic Acid Enantiomers

The biological activity of chiral molecules is often confined to a single enantiomer, making the development of methods for stereoselective synthesis a critical goal in medicinal chemistry. For this compound, which possesses a stereocenter at the C5 position of the dihydroisoxazole (B8533529) ring, the challenge lies in producing enantiomerically pure forms efficiently. Historically, chiral resolution—the separation of a racemic mixture—was the primary method. However, this approach is inherently inefficient, with a maximum theoretical yield of only 50% for the desired enantiomer. rsc.org

Current research is increasingly focused on asymmetric synthesis, which aims to create the desired enantiomer directly. This represents a more elegant and economical approach. Several innovative strategies are being explored:

Catalytic Asymmetric [3+2] Cycloadditions: This is one of the most powerful methods for constructing the isoxazole (B147169) ring. Research is centered on developing novel chiral catalysts, such as squaramide-based organocatalysts and chiral Lewis acid complexes, to control the stereochemical outcome of the reaction between a nitrile oxide and an alkene. nih.govnih.gov These catalysts create a chiral environment that favors the formation of one enantiomer over the other, often achieving high yields and excellent enantioselectivities.

Chiral Auxiliaries: Another strategy involves temporarily attaching a chiral auxiliary to one of the reactants. The auxiliary guides the stereochemical course of the ring-forming reaction and is subsequently removed, yielding the enantiomerically enriched product. While effective, this method requires additional synthetic steps for attachment and removal of the auxiliary.

Enzymatic and Kinetic Resolution: Biocatalysis offers a green and highly selective alternative. Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, desired enantiomer. Dynamic kinetic resolution combines this enzymatic process with in-situ racemization of the unwanted enantiomer, theoretically enabling the conversion of the entire racemic starting material into a single, pure enantiomer.

Despite these advances, significant questions remain. The development of catalysts that are not only highly selective but also robust, inexpensive, and effective for a wide range of substrates is an ongoing challenge. Furthermore, perfecting the regioselectivity and stereoselectivity in a single, efficient one-pot reaction remains a primary objective for synthetic chemists in this field.

Table 1: Comparison of Stereoselective Synthesis Strategies

| Method | Principle | Advantages | Key Challenges |

|---|---|---|---|

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers, often via diastereomeric salt crystallization or chiral chromatography. rsc.orgnih.gov | Well-established; applicable to a wide range of compounds. | Maximum 50% theoretical yield; can be laborious and costly. |

| Asymmetric Catalysis | Use of a chiral catalyst (metal complex or organocatalyst) to direct the formation of a specific enantiomer. nih.gov | High efficiency and atom economy; small amounts of catalyst needed. | Catalyst development; substrate scope limitations; optimization required. |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to a substrate to direct a stereoselective reaction. | Predictable stereochemical control; reliable for specific transformations. | Requires additional synthetic steps; stoichiometric use of the auxiliary. |

| Kinetic Resolution | One enantiomer in a racemic mixture reacts faster with a chiral reagent or catalyst, allowing for separation. | Can be highly selective; often employs enzymes for "green" chemistry. | Limited to 50% yield; requires efficient separation of product and unreacted enantiomer. |

Advanced Mechanistic Elucidation of Biological Actions of this compound Derivatives

While various biological activities have been reported for this compound derivatives, a deep, mechanistic understanding of how they function at the molecular level is often incomplete. Moving beyond simple identification of a biological target to a full elucidation of the downstream signaling cascades and off-target effects is a major frontier in current research.

A prominent example is the derivative (S,R)3-(4-hydroxyphenyl)-4,5-dihydro-5-isoxazoleacetic acid methyl ester, also known as ISO-1. It is recognized as a small molecule inhibitor of Macrophage Migration Inhibitory Factor (MIF), a cytokine implicated in inflammation and cancer. nih.gov Recent studies have begun to unravel its downstream effects. For instance, in nasopharyngeal carcinoma cells, ISO-1 was found to inhibit the epithelial-to-mesenchymal transition (EMT)—a key process in cancer metastasis—by modulating the TGF-β/Smad4 signaling pathway. nih.gov

Key unanswered questions in this area include:

Target Specificity: How specific are these derivatives for their intended targets? Do they interact with other proteins, and if so, what are the functional consequences of these off-target interactions?

Pathway Dynamics: Once the primary target is engaged, how does the cellular signaling network respond over time? Understanding the temporal dynamics of pathway activation or inhibition is crucial.

Structure-Activity Relationships (SAR): How do specific structural modifications to the this compound scaffold alter its binding affinity, specificity, and downstream biological effects? waocp.orgnih.gov Detailed SAR studies are essential for rational drug design.

To address these questions, researchers are employing advanced techniques. Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can provide precise measurements of binding affinity and kinetics. Cryo-electron microscopy (cryo-EM) and X-ray crystallography are used to solve the three-dimensional structures of the derivatives bound to their protein targets, revealing the specific molecular interactions that drive their activity.

Integration of Omics Technologies with this compound Investigations

The complexity of biological systems requires a holistic approach to understand the full impact of a bioactive compound. "Omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provide a system-wide view of cellular responses and are becoming indispensable tools in pharmacological research. The integration of these technologies with the study of this compound derivatives is a nascent but rapidly expanding field.

Genomics and Transcriptomics: These approaches analyze the entire set of an organism's genes (genome) or expressed genes (transcriptome). By treating cells with a this compound derivative and then sequencing their RNA (RNA-Seq), researchers can identify which genes are turned on or off in response to the compound. For example, studies on an isoxazole compound in pancreatic β-cells revealed that it induces genes supporting neuroendocrine functions while suppressing genes related to proliferation. nih.govresearchgate.net This provides unbiased insights into the compound's mechanism of action and potential therapeutic applications. Information from large-scale genomic databases like The Cancer Genome Atlas (TCGA) can also be used to correlate the expression of a target gene, such as MIF, with clinical outcomes. nih.gov

Proteomics: This is the large-scale study of proteins. Using mass spectrometry-based techniques, researchers can quantify changes in the levels of thousands of proteins within a cell following treatment. This can help identify not only the direct target of a compound but also the downstream proteins whose expression or activity is altered. For an MIF inhibitor like ISO-1, proteomics could map out the changes in inflammatory and cell proliferation pathways that are regulated by MIF. nih.gov

Metabolomics: This field focuses on the global analysis of small-molecule metabolites. As demonstrated in studies with isoxazole compounds, treatment can lead to significant alterations in the cellular metabolome. nih.govnih.gov Analyzing these changes can reveal which metabolic pathways are affected by the compound, offering clues about its biological function and potential toxicities.

The main challenge in this area is not just generating large datasets but also integrating them in a meaningful way. A systems biology approach, which combines multi-omics data with computational modeling, is required to build comprehensive models of how this compound derivatives perturb cellular networks. nih.gov

Computational Prediction of Novel this compound Derivatives with Enhanced Biological Specificity

The use of computational tools to design and predict the activity of new molecules has revolutionized drug discovery. These in silico methods can significantly reduce the time and cost associated with synthesizing and screening new compounds. For this compound derivatives, computational chemistry is being used to predict novel structures with improved potency and selectivity.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a protein target. It allows researchers to visualize how a derivative fits into the active site of a protein, such as the farnesoid X receptor or epidermal growth factor receptor (EGFR), and to predict its binding affinity. mdpi.com This information can guide the design of new derivatives with improved interactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. By building models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can identify the key structural features (e.g., steric, electrostatic, hydrophobic) that are crucial for activity. nih.govmdpi.com These models can then be used to predict the activity of virtual, unsynthesized compounds.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time. This provides a dynamic view of how a derivative interacts with its target protein, revealing details about the stability of the complex and the key interactions that maintain binding. mdpi.com

ADMET Prediction: Computational tools can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule, which are critical for its development as a drug.

The ultimate goal is to create a robust, predictive framework that allows for the in silico design of novel this compound derivatives tailored for specific biological targets with minimal off-target effects. A significant unanswered question is how to improve the accuracy of these predictive models, particularly for complex biological phenomena like cellular toxicity and in vivo efficacy.

Table 2: Computational Techniques in this compound Derivative Design

| Technique | Application | Information Gained |

|---|---|---|

| Molecular Docking | Predicts the binding pose of a ligand in a protein's active site. | Binding affinity, key interacting residues, potential for inhibition. |

| 3D-QSAR (CoMFA/CoMSIA) | Correlates 3D structural properties with biological activity. mdpi.com | Identifies steric, electrostatic, and hydrophobic fields crucial for activity. |

| Molecular Dynamics (MD) | Simulates the movement of a ligand-protein complex over time. mdpi.com | Binding stability, conformational changes, role of solvent. |

| ADMET Prediction | In silico estimation of pharmacokinetic and toxicity properties. | Bioavailability, metabolic stability, potential toxicity risks. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for producing 5-Isoxazoleacetic acid derivatives like Mofezolac, and what are the critical steps for ensuring high yield?

- Methodological Answer : The synthesis of Mofezolac (3,4-bis(4-methoxyphenyl)-5-isoxazoleacetic acid) involves a multi-step process starting with 1,2-di(4-methoxyphenyl)ethanone. Key steps include:

Condensation with methyl methoxyacrylate under tert-butoxide catalysis.

Oxime formation using hydroxylamine hydrochloride in a sodium bicarbonate buffer.

Oxidative cyclization with cobalt(II) acetate and oxygen to form the isoxazole ring.

Hydrolysis with NaOH to yield the final product.

Critical considerations include maintaining anhydrous conditions during condensation and optimizing reaction times for cyclization to prevent byproducts .

Q. Which analytical techniques are validated for characterizing this compound derivatives, and how are purity discrepancies addressed?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity by matching proton environments to expected peaks (e.g., aromatic protons in Mofezolac appear at δ 6.8–7.2 ppm) .

- Liquid Chromatography-Mass Spectrometry (LCMS) : Ensures molecular weight consistency and detects impurities. Purity ≥98% is typically achieved via preparative HPLC with C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) .

- Chiral HPLC : Validates enantiomeric excess (>99%) for stereospecific derivatives like Acivicine .

Q. What are the recommended storage conditions and stability considerations for this compound derivatives?

- Methodological Answer :

- Solid-state storage : Store at -20°C under inert gas (e.g., nitrogen) to prevent oxidation. Stability ≥3 years is achievable with desiccants .

- Solution storage : Prepare stock solutions in DMSO or ethanol (100 mM) and aliquot at -80°C (6-month stability) or -20°C (1-month stability). Avoid freeze-thaw cycles to prevent degradation .

Advanced Research Questions